![molecular formula C15H14Cl2N2O2 B14315224 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide CAS No. 106314-05-0](/img/structure/B14315224.png)
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a methoxy group attached to a pyridine ring, and a methyl group attached to the nitrogen atom of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Amidation: The 2,4-dichlorobenzoyl chloride is then reacted with N-methylamine to form 2,4-dichloro-N-methylbenzamide.
Methoxylation: The N-methylbenzamide is further reacted with methoxy(pyridin-3-yl)methyl chloride in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of amines.
科学的研究の応用
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichloro-N-methylbenzamide: Lacks the methoxy(pyridin-3-yl)methyl group, resulting in different chemical properties and applications.
2,4-Dichloro-N-[methoxy(pyridin-2-yl)methyl]-N-methylbenzamide: Similar structure but with the methoxy group attached to the 2-position of the pyridine ring, leading to variations in reactivity and biological activity.
2,4-Dichloro-N-[methoxy(pyridin-4-yl)methyl]-N-methylbenzamide:
Uniqueness
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.
特性
CAS番号 |
106314-05-0 |
|---|---|
分子式 |
C15H14Cl2N2O2 |
分子量 |
325.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-19(15(21-2)10-4-3-7-18-9-10)14(20)12-6-5-11(16)8-13(12)17/h3-9,15H,1-2H3 |
InChIキー |
IZNLCMJCBUOMRT-UHFFFAOYSA-N |
正規SMILES |
CN(C(C1=CN=CC=C1)OC)C(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
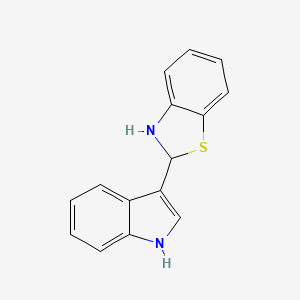
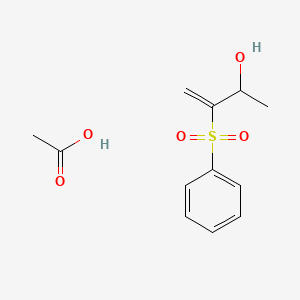
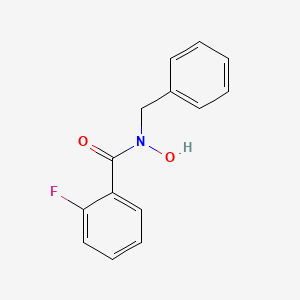
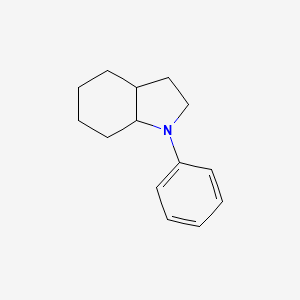
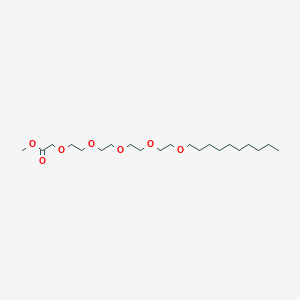
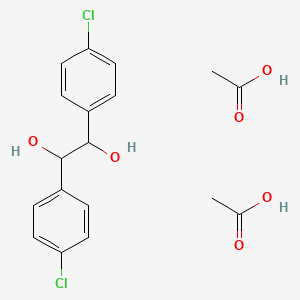

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
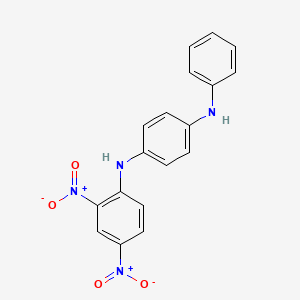
![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
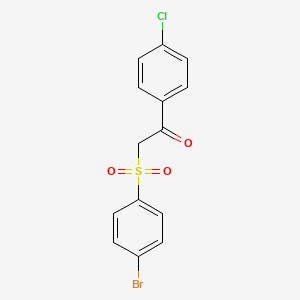
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
